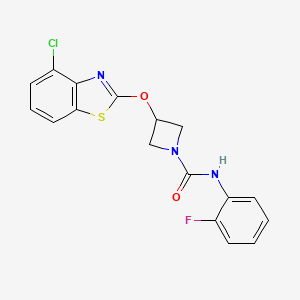
2-(4-氯-1,3-苯并噻唑-2-基氧基)-N-(2-氟苯基)氮杂环丁烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a 4-chloro-1,3-benzothiazole moiety and a 2-fluorophenyl group attached to an azetidine ring
科学研究应用
3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
Similar compounds, such as benzothiazole derivatives, have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects . These activities suggest that the compound may interact with enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) enzymes .
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that this compound may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that this pathway leads to the production of prostaglandins via the action of COX enzymes . By inhibiting COX enzymes, the compound could potentially reduce the production of prostaglandins, thereby mitigating inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in the production of prostaglandins, leading to decreased inflammation and pain. Additionally, if the compound exhibits antioxidant activity, it may also protect cells from oxidative damage .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide typically involves the following steps:
Formation of 4-chloro-1,3-benzothiazole: This can be achieved through the cyclization of 2-chloroaniline with carbon disulfide and sulfur monochloride.
Attachment of the 2-fluorophenyl group: The 2-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzoyl chloride.
Formation of the azetidine ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate azetidine precursor.
Coupling of the benzothiazole and azetidine moieties: This step involves the coupling of the 4-chloro-1,3-benzothiazole and the azetidine ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and azetidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole or azetidine derivatives.
相似化合物的比较
Similar Compounds
- 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-chlorophenyl)azetidine-1-carboxamide
- 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-bromophenyl)azetidine-1-carboxamide
- 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-methylphenyl)azetidine-1-carboxamide
Uniqueness
3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
属性
IUPAC Name |
3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-11-4-3-7-14-15(11)21-17(25-14)24-10-8-22(9-10)16(23)20-13-6-2-1-5-12(13)19/h1-7,10H,8-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVAGXZBTWRKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2470932.png)
![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B2470933.png)
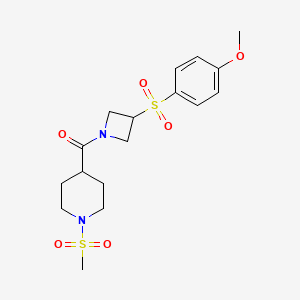
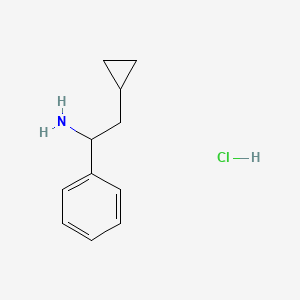
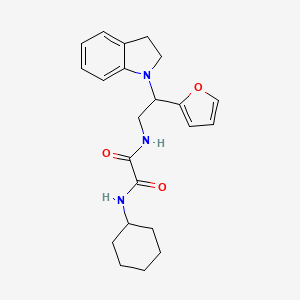
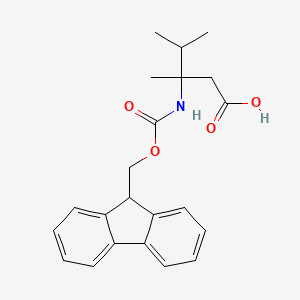
![2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2470944.png)
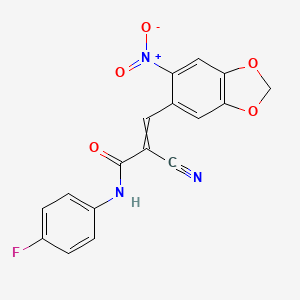
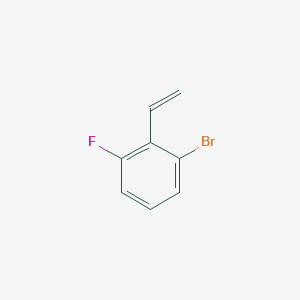
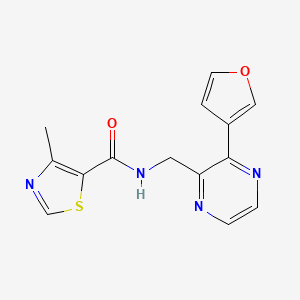
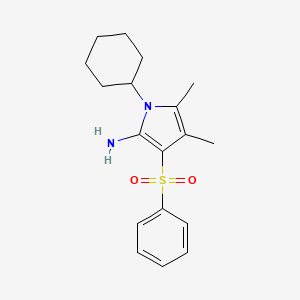
![methyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2470950.png)
![3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2470952.png)
![N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B2470954.png)
